molecular formula C10H8O2 B046188 (3Z)-3-ethylidene-1-benzofuran-2-one CAS No. 114524-41-3

(3Z)-3-ethylidene-1-benzofuran-2-one

Cat. No.: B046188
CAS No.: 114524-41-3
M. Wt: 160.17 g/mol
InChI Key: UXEXPEPZLZMQQJ-UQCOIBPSSA-N
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Description

(3Z)-3-Ethylidene-1-benzofuran-2-one is a bicyclic lactone featuring a benzofuranone core substituted with an ethylidene group at the 3-position in a Z-configuration. These compounds are typically synthesized via cyclization reactions or alkylidene substitutions using alkynes or amines, as seen in the preparation of similar compounds .

Properties

CAS No.

114524-41-3

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

(3Z)-3-ethylidene-1-benzofuran-2-one

InChI

InChI=1S/C10H8O2/c1-2-7-8-5-3-4-6-9(8)12-10(7)11/h2-6H,1H3/b7-2-

InChI Key

UXEXPEPZLZMQQJ-UQCOIBPSSA-N

SMILES

CC=C1C2=CC=CC=C2OC1=O

Isomeric SMILES

C/C=C\1/C2=CC=CC=C2OC1=O

Canonical SMILES

CC=C1C2=CC=CC=C2OC1=O

Synonyms

2(3H)-Benzofuranone, 3-ethylidene-, (Z)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The ethylidene group in (3Z)-3-ethylidene-1-benzofuran-2-one distinguishes it from analogs with bulkier or functionalized substituents. Key comparisons include:

(Z)-3-Benzylideneisobenzofuran-1(3H)-one (Compound 2a):

  • Substituent : Benzylidene (aromatic group).
  • Synthesis : Prepared via reaction of phenylacetylene, yielding a light yellow solid with a melting point (mp) of 90–95°C .
  • IR Data : Strong carbonyl stretch at 1767 cm⁻¹ .

(3Z)-3-[(Phenylamino)methylidene]-1,3-dihydro-2-benzofuran-1-one (CAS 477851-24-4): Substituent: Anilinomethylene (aromatic amine-derived group).

(3E)-3-(2-Methylpropylidene)-1,3-dihydro-2-benzofuran-1-one (CAS 56014-69-8): Substituent: Isobutylidene (branched alkyl group). Structural Note: The E-configuration and branched chain may sterically hinder interactions compared to the Z-ethylidene derivative .

Physicochemical Properties

Compound Substituent Melting Point (°C) IR Carbonyl Stretch (cm⁻¹)
This compound Ethylidene Not reported ~1700–1750 (inferred)
(Z)-3-Benzylideneisobenzofuran-1(3H)-one Benzylidene 90–95 1767
3-Benzyl-3-hydroxy-2-(thiophen-2-ylmethyl)isoindolin-1-one Thiophenemethyl 185–189 1682
(3E)-3-(2-Methylpropylidene)-1-benzofuran-1-one Isobutylidene Not reported ~1680–1700 (inferred)

Key Observations :

  • Melting Points : Bulky substituents (e.g., benzylidene or thiophenemethyl) correlate with higher melting points due to increased molecular packing efficiency . The ethylidene analog likely has a lower mp.
  • IR Spectroscopy: The carbonyl stretch in benzofuranones typically ranges between 1680–1780 cm⁻¹, influenced by substituent electronic effects. Benzylidene groups (electron-withdrawing) elevate the carbonyl frequency compared to alkylidene groups .

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